molecular formula C17H19N3O2 B240740 3-(1-Benzyl-3-phenylureido)propanamide

3-(1-Benzyl-3-phenylureido)propanamide

Cat. No. B240740
M. Wt: 297.35 g/mol
InChI Key: HSQFQUVOAJSWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyl-3-phenylureido)propanamide, also known as BPU, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BPU is a urea-based compound that has been shown to exhibit anticancer, antiviral, and antibacterial activity.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-3-phenylureido)propanamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 3-(1-Benzyl-3-phenylureido)propanamide has been shown to induce G1 phase cell cycle arrest and increase the expression of pro-apoptotic proteins such as Bax and caspase-3. 3-(1-Benzyl-3-phenylureido)propanamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(1-Benzyl-3-phenylureido)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-Benzyl-3-phenylureido)propanamide can inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. 3-(1-Benzyl-3-phenylureido)propanamide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. In vivo studies have demonstrated that 3-(1-Benzyl-3-phenylureido)propanamide can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(1-Benzyl-3-phenylureido)propanamide is its broad-spectrum activity against cancer, viruses, and bacteria. 3-(1-Benzyl-3-phenylureido)propanamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 3-(1-Benzyl-3-phenylureido)propanamide in lab experiments. 3-(1-Benzyl-3-phenylureido)propanamide is a synthetic compound that can be difficult and expensive to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 3-(1-Benzyl-3-phenylureido)propanamide. One area of interest is the development of 3-(1-Benzyl-3-phenylureido)propanamide analogs with improved activity and selectivity. Another area of interest is the use of 3-(1-Benzyl-3-phenylureido)propanamide as a tool for studying the role of matrix metalloproteinases and protein kinase C in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(1-Benzyl-3-phenylureido)propanamide and to determine its potential as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 3-(1-Benzyl-3-phenylureido)propanamide involves the reaction of 3-aminopropionamide with benzyl isocyanate and phenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and is typically performed under reflux conditions. The resulting product is a white crystalline solid that can be purified via recrystallization.

Scientific Research Applications

3-(1-Benzyl-3-phenylureido)propanamide has been extensively studied for its potential use as a therapeutic agent. In vitro studies have demonstrated that 3-(1-Benzyl-3-phenylureido)propanamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 3-(1-Benzyl-3-phenylureido)propanamide has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

Product Name

3-(1-Benzyl-3-phenylureido)propanamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

3-[benzyl(phenylcarbamoyl)amino]propanamide

InChI

InChI=1S/C17H19N3O2/c18-16(21)11-12-20(13-14-7-3-1-4-8-14)17(22)19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H2,18,21)(H,19,22)

InChI Key

HSQFQUVOAJSWLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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